N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline
Overview
Description
N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline is a chemical compound known for its unique structural properties and potential applications in various fields of research and industry. The compound features a benzylidene group substituted with trifluoromethoxy and trifluoromethyl groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline typically involves the condensation reaction between 2-(trifluoromethoxy)benzaldehyde and 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols
Scientific Research Applications
N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline has been widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
- N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)benzene
- N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)phenol
These compounds share similar structural features but differ in their specific functional groups and overall chemical behavior. The presence of trifluoromethoxy and trifluoromethyl groups in this compound imparts unique properties, such as increased lipophilicity and stability, making it distinct from its analogs.
Properties
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]-N-[3-(trifluoromethyl)phenyl]methanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)11-5-3-6-12(8-11)22-9-10-4-1-2-7-13(10)23-15(19,20)21/h1-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXDXZKIQKXLDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C(F)(F)F)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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